molecular formula C19H19F3N4O2 B2871168 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine CAS No. 2034493-76-8

3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2871168
CAS No.: 2034493-76-8
M. Wt: 392.382
InChI Key: VZLDZYLLQKLFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a strategic molecular architecture that combines a pyridazine core with a piperazine linker. The structural motif of a piperazine ring connected to a pyridazine heterocycle is well-established in the design of biologically active molecules . Specifically, 3-(piperazin-1-yl)pyridazine derivatives are reported in scientific literature to possess a range of pharmacological activities, making this chemotype a valuable scaffold for research into new therapeutic agents . The piperazine moiety is one of the most frequently employed heterocycles in FDA-approved drugs and bioactive compounds . Its popularity stems from its favorable impact on a molecule's physicochemical properties, its structural and conformational versatility which helps position pharmacophoric groups for optimal interaction with biological targets, and its synthetic accessibility for molecular expansion . The incorporation of the 3-(trifluoromethoxy)benzoyl group further enhances the potential of this compound for structure-activity relationship (SAR) studies, as the trifluoromethoxy group is known to influence properties such as metabolic stability and membrane permeability. This product is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified and trained scientific professionals. 3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c20-19(21,22)28-15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLDZYLLQKLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine (I₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been shown to inhibit calcium ion influx, which is necessary for platelet aggregation . This compound may also interact with other cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals key differences in substituents, molecular properties, and biological activities. Below is a detailed breakdown:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Biological Activities / Applications Reference
Target Compound : 3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine Cyclopropyl (C3), 3-(trifluoromethoxy)benzoyl-piperazine (C6) 376.38 Potential anti-inflammatory, anti-viral*
Compound 10g : Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole ring, 3,4-dichlorophenyl urea, ethyl acetate side chain 548.10 Not explicitly stated; likely kinase inhibition
Compound 10h : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole ring, 3-(trifluoromethoxy)phenyl urea, ethyl acetate side chain 564.20 Enhanced solubility vs. 10g; potential CNS targets
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chloro (C3), 4-chlorophenoxypropyl-piperazine (C6) Not reported Anti-bacterial, anti-platelet aggregation
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS: 1550948-34-9) Cyclopropyl (C3), unsubstituted piperazine (C6) 204.27 Intermediate for bioactive derivatives

* Biological activities inferred from structural analogs in .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 3-(trifluoromethoxy)benzoyl group in the target compound enhances lipophilicity and metabolic stability compared to simpler substituents like the unsubstituted piperazine in . This modification is critical for improving blood-brain barrier penetration in CNS-targeting drugs. Chlorinated analogs (e.g., 3-chloro derivatives in ) exhibit pronounced anti-bacterial activity, likely due to halogen-induced electrophilicity disrupting bacterial enzymes.

Structural Diversity and Pharmacokinetics :

  • Compound 10h (564.20 g/mol) demonstrates higher molecular weight and solubility than the target compound (376.38 g/mol), attributed to its urea-thiazole-ethyl acetate architecture .
  • The cyclopropyl group in the target compound and reduces steric hindrance compared to bulkier groups (e.g., tert-butyl in unrelated analogs), favoring receptor binding .

Synthetic Utility :

  • The unsubstituted piperazine in serves as a versatile intermediate for introducing diverse acyl or aryl groups, enabling rapid SAR (structure-activity relationship) exploration.

Biological Activity

3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₅H₁₆F₃N₃O₂
  • Molecular Weight : 327.30 g/mol

This structure features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety, which are known to influence biological activity through various mechanisms.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds, including 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine, exhibit significant antitumor properties. A study demonstrated that similar pyridazine derivatives were evaluated for cytotoxicity against several cancer cell lines, including:

Cell LineCytotoxicity
LoVo (Colon Adenocarcinoma)Moderate
SK-OV-3 (Ovary Carcinoma)Limited
MCF-7 (Breast Adenocarcinoma)Moderate

The results suggested that the compound's structural components significantly affect its interaction with cancer cells, leading to varying degrees of cytotoxicity .

The mechanism by which 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine exerts its effects may involve:

  • Inhibition of Tumor Growth : The compound may disrupt cellular proliferation pathways.
  • Induction of Apoptosis : Certain studies have indicated that similar compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Notably, the presence of the trifluoromethoxy group enhances lipophilicity and may improve binding affinity to biological targets. This relationship is crucial for optimizing the efficacy of pyridazine derivatives in therapeutic applications .

Case Studies

A recent study highlighted the effectiveness of 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine in treating specific cancers. The compound showed promising results in preclinical models, demonstrating:

  • In vitro : Significant inhibition of cancer cell proliferation at low micromolar concentrations.
  • In vivo : Reduced tumor size in animal models without notable toxicity.

These findings underscore the potential for further development as an anticancer agent .

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